Bienvenue dans la boutique en ligne BenchChem!

Amino-cyclopropyl-acetic acid

HCV NS3 protease inhibition Peptidomimetic SAR Antiviral drug discovery

Amino-cyclopropyl-acetic acid (2-Cyclopropylglycine, 2-Amino-2-cyclopropylacetic acid, CAS 15785-26-9) is a non-proteinogenic α-amino acid featuring a cyclopropyl ring substituted at the α-carbon position, with a molecular weight of 115.13 g/mol and molecular formula C₅H₉NO₂. It exists as a racemic mixture (DL-form) with distinct enantiomeric forms assignable via separate CAS numbers: (S)-enantiomer CAS 49606-99-7 and (R)-enantiomer CAS 49607-01-4.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 15785-26-9
Cat. No. B106526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-cyclopropyl-acetic acid
CAS15785-26-9
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CC1C(C(=O)O)N
InChIInChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)
InChIKeyBUSBCPMSNBMUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino-cyclopropyl-acetic Acid (CAS 15785-26-9): A Non-Proteinogenic Cyclopropyl Amino Acid Scaffold for Peptidomimetic Design


Amino-cyclopropyl-acetic acid (2-Cyclopropylglycine, 2-Amino-2-cyclopropylacetic acid, CAS 15785-26-9) is a non-proteinogenic α-amino acid featuring a cyclopropyl ring substituted at the α-carbon position, with a molecular weight of 115.13 g/mol and molecular formula C₅H₉NO₂ . It exists as a racemic mixture (DL-form) with distinct enantiomeric forms assignable via separate CAS numbers: (S)-enantiomer CAS 49606-99-7 and (R)-enantiomer CAS 49607-01-4 . The compound serves as a conformationally constrained glycine analog where the cyclopropyl moiety imposes rigid dihedral angle constraints, making it a valuable building block in peptidomimetic and foldamer design [1]. Key physicochemical parameters include a melting point of 251 °C, predicted pKa of 2.40±0.10, and a topological polar surface area of 63.3 Ų .

Why Cyclopropylglycine Cannot Be Substituted with Linear or Heterocyclic Glycine Analogs Without Compromising Bioactive Conformation


The substitution of amino-cyclopropyl-acetic acid with linear alkyl glycine derivatives (e.g., norvaline, leucine) or other constrained amino acids results in fundamentally different conformational and electronic properties. The cyclopropyl ring imposes a restricted φ/ψ dihedral angle space distinct from both flexible linear chains and larger cyclic systems, while its unique bent-bond orbital character (π-character due to Walsh orbitals) introduces electronic effects not recapitulated by alkyl or heterocyclic replacements [1]. In protease inhibitor design, replacement of an aminocyclopropane carboxylic acid (ACCA) residue with norvaline led to a substantial drop in enzymatic activity, confirming that the cyclopropane scaffold's combined steric constraint and electronic profile is not functionally interchangeable with linear alkyl chains [2]. Similarly, the rigid cyclopropyl backbone in γAc3a residues produces distinct β-sheet folding propensities (parallel vs. antiparallel stability profiles) compared to alternative constrained residues such as γAmc3, demonstrating that not all cyclopropane-constrained amino acids are functionally equivalent [3].

Quantitative Evidence: Amino-cyclopropyl-acetic Acid vs. Comparator Scaffolds in Functional Assays and Procurement Specifications


ACCA Residue vs. Norvaline: Functional Gain in HCV NS3 Protease Inhibitory Activity

In a head-to-head tetrapeptide comparison, replacement of the P1-position cysteine residue with norvaline resulted in a substantial drop in NS3 protease inhibitory activity. By contrast, incorporation of an aminocyclopropane carboxylic acid (ACCA) residue at the same P1 position led to a significant gain in enzymatic activity relative to the norvaline derivative, establishing the cyclopropyl scaffold's superiority over linear alkyl side chains in this protease context [1]. Further optimization via vinyl substitution on the cyclopropane ring yielded inhibitors significantly more active than cysteine-containing comparators [1].

HCV NS3 protease inhibition Peptidomimetic SAR Antiviral drug discovery

Mechanism-Based Enzyme Inactivation by N-Cyclopropylglycine vs. Natural Substrates

N-(Cyclopropyl)glycine (CPG) acts as a mechanism-based inhibitor of monomeric sarcosine oxidase (MSOX), forming a covalent adduct with the flavin cofactor and producing a charge transfer complex with λmax = 422 nm and extinction coefficient ε = 3.9 mM⁻¹ cm⁻¹ [1]. Under aerobic conditions, CPG-modified MSOX reaches a CPG-dependent steady-state concentration and reverts to unmodified enzyme upon removal of excess reagent, while anaerobic conditions show no activity loss [1]. The borohydride-reduced CPG-modified enzyme exhibits a mass increase of 63 ± 2 Da compared with native MSOX, and the crystal structure was solved at 1.85 Å resolution [2]. This mechanism-based behavior distinguishes CPG from simple competitive inhibitors and from natural substrates like sarcosine (N-methylglycine), which undergoes catalytic oxidation rather than covalent enzyme inactivation.

Mechanism-based inhibition Flavoenzyme biochemistry Sarcosine oxidase

Commercial Purity and Stereochemical Grade: DL-Form (CAS 15785-26-9) vs. Enantiopure (S)-Form (CAS 49606-99-7)

Commercially available amino-cyclopropyl-acetic acid (CAS 15785-26-9) is supplied at HPLC purity ≥97% to ≥98% depending on vendor . The compound is available in both racemic DL-form (CAS 15785-26-9) and enantiopure (S)-form (CAS 49606-99-7) with reported enantiomeric excess of ≥98% ee . Procurement pricing differs substantially: racemic 2-cyclopropylglycine is available at approximately 18 USD/kg for industrial quantities , while the (S)-enantiomer from research suppliers commands a significant premium (e.g., 1 g at £46.00, approximately 58 USD/g) . This 3-4 order of magnitude price differential reflects the added value of chiral resolution and the distinct applications requiring stereochemically defined material.

Chiral amino acid procurement Analytical specification Synthetic building block sourcing

Foldamer β-Sheet Propensity: γAc3a vs. γAmc3 Constrained Residues

Computational studies using M06-2X density functional theory with SMD solvation modeling demonstrate that chirospecific γ-residues containing the 2-aminocyclopropanylacetic acid scaffold (γAc3a) exhibit distinct β-sheet folding propensities compared to structurally related 2-(aminomethyl)cyclopropanecarboxylic acid (γAmc3) residues [1]. For dipeptides, γAmc3 forms more stable parallel β-sheet structures than antiparallel, whereas γAc3a residues exhibit the opposite preference: antiparallel β-sheet structures are more stable than parallel in the gas phase [1]. For tetrapeptides, both γAc3a and γAmc3 favor parallel β-sheet structures, stabilized by intermolecular C–H···O and N–H···O hydrogen bonds consistent with X-ray structural data [1].

Foldamer design β-Sheet mimetics Computational peptide chemistry

High-Value Application Scenarios for Amino-cyclopropyl-acetic Acid (CAS 15785-26-9) Based on Quantitative Differentiation Evidence


Peptidomimetic Inhibitor Lead Optimization Targeting Viral NS3 Serine Proteases

When designing peptidomimetic inhibitors of HCV NS3 protease or related viral serine proteases, amino-cyclopropyl-acetic acid serves as the P1-position scaffold. The evidence from J. Med. Chem. 2004 shows that ACCA-containing tetrapeptides yield a significant gain in enzymatic inhibitory activity compared to norvaline derivatives, and further vinyl-substituted ACCA derivatives produce inhibitors significantly more active than cysteine-containing comparators [1]. This application scenario is most appropriate when the goal is to replace metabolically unstable cysteine residues while maintaining or enhancing target engagement, with the cyclopropyl ring providing both conformational constraint and electronic characteristics not achievable with linear alkyl chains.

Design of Covalent, Mechanism-Based Enzyme Inhibitors

For applications requiring irreversible or prolonged enzyme inactivation, N-cyclopropylglycine derivatives offer mechanism-based covalent inhibition not provided by reversible substrate analogs. The evidence from Biochemistry 2000 demonstrates that N-(cyclopropyl)glycine forms a covalent adduct with the flavin cofactor of monomeric sarcosine oxidase, producing a stable charge transfer complex (λmax 422 nm, ε 3.9 mM⁻¹ cm⁻¹) and causing enzyme inactivation that is reversible only upon removal of excess reagent under aerobic conditions [2]. The covalent adduct results in a 63±2 Da mass increase, confirmed by X-ray crystallography at 1.85 Å resolution [3]. This scenario applies to flavoenzyme-targeted probe development or biocatalyst modification studies where mechanism-based inactivation is the desired outcome.

Stereospecific Foldamer Synthesis Requiring Defined β-Sheet Architecture

For constructing γ-peptide foldamers with predictable secondary structure, the choice between γAc3a (derived from 2-aminocyclopropanylacetic acid) and γAmc3 (derived from 2-(aminomethyl)cyclopropanecarboxylic acid) residues determines the resulting β-sheet architecture. Computational evidence from density functional studies shows that γAc3a dipeptides favor antiparallel β-sheet structures, whereas γAmc3 dipeptides favor parallel arrangements, despite both being cyclopropane-constrained residues [4]. This scenario applies when designing foldamers intended to mimic specific protein secondary structure motifs, where the differential folding propensities of these structurally similar building blocks enable precise architectural control.

Large-Scale Achiral Synthetic Route Development and Kilogram-Scale Procurement

When developing scalable synthetic routes for pharmaceutical intermediates that do not require stereochemical definition (e.g., precursors to achiral heterocycles or racemic mixtures destined for chiral resolution later in the synthetic sequence), racemic amino-cyclopropyl-acetic acid (CAS 15785-26-9) offers a cost-advantaged building block. Procurement data shows industrial-scale pricing at approximately 18 USD/kg for the racemate , compared to research-scale enantiopure material at ~58 USD/g —a >3,000-fold cost differential. This scenario is optimal for process chemistry optimization, kilo-lab synthesis, and early-stage route scouting where stereochemical purity is not yet required, deferring chiral resolution costs to later manufacturing stages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amino-cyclopropyl-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.